Cas no 2138304-38-6 (2,2-Difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid)

2,2-Difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid is a fluorinated azetidine derivative with a propanoic acid backbone, offering unique structural and functional properties. The presence of difluoromethyl groups enhances its metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry. The azetidine ring contributes to conformational rigidity, potentially improving binding affinity in drug design. The hydroxyl and carboxylic acid functional groups provide sites for further derivatization, enabling versatile applications in pharmaceutical synthesis. This compound is particularly relevant for developing protease inhibitors or enzyme modulators due to its ability to mimic transition states or interact with active sites. Its balanced polarity and steric profile make it suitable for optimizing pharmacokinetic properties in lead compound development.
2,2-Difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid structure
2138304-38-6 structure
Product name:2,2-Difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid
CAS No:2138304-38-6
MF:C8H13F2NO3
MW:209.190529584885
CID:5300274

2,2-Difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid
    • 1-Azetidinepropanoic acid, α,α-difluoro-3-(1-hydroxyethyl)-
    • 2,2-Difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid
    • Inchi: 1S/C8H13F2NO3/c1-5(12)6-2-11(3-6)4-8(9,10)7(13)14/h5-6,12H,2-4H2,1H3,(H,13,14)
    • InChI Key: WBGJVWMUMOATSS-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(CN1CC(C(C)O)C1)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 229
  • Topological Polar Surface Area: 60.8
  • XLogP3: -2

2,2-Difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-788036-2.5g
2,2-difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid
2138304-38-6 95%
2.5g
$2492.0 2024-05-22
Enamine
EN300-788036-0.05g
2,2-difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid
2138304-38-6 95%
0.05g
$1068.0 2024-05-22
Enamine
EN300-788036-10.0g
2,2-difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid
2138304-38-6 95%
10.0g
$5467.0 2024-05-22
Enamine
EN300-788036-1.0g
2,2-difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid
2138304-38-6 95%
1.0g
$1272.0 2024-05-22
Enamine
EN300-788036-5.0g
2,2-difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid
2138304-38-6 95%
5.0g
$3687.0 2024-05-22
Enamine
EN300-788036-0.5g
2,2-difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid
2138304-38-6 95%
0.5g
$1221.0 2024-05-22
Enamine
EN300-788036-0.1g
2,2-difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid
2138304-38-6 95%
0.1g
$1119.0 2024-05-22
Enamine
EN300-788036-0.25g
2,2-difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid
2138304-38-6 95%
0.25g
$1170.0 2024-05-22

2,2-Difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid Related Literature

Additional information on 2,2-Difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid

2,2-Difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic Acid (CAS No. 2138304-38-6): A Comprehensive Overview

2,2-Difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid (CAS No. 2138304-38-6) is a fluorinated organic compound with a unique molecular structure that combines an azetidine ring with a propanoic acid backbone. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile building block for drug discovery and development. The presence of both difluoro and hydroxyethyl moieties enhances its reactivity and biological activity, making it a valuable intermediate in synthetic chemistry.

The compound's molecular formula is C8H13F2NO3, with a molecular weight of 209.19 g/mol. Its structure features an azetidin-1-yl group, a four-membered nitrogen-containing ring, which is increasingly explored in medicinal chemistry for its conformational rigidity and metabolic stability. The 2,2-difluoropropanoic acid segment contributes to its acidity and potential for further derivatization, while the 1-hydroxyethyl side chain offers additional sites for functionalization.

In recent years, 2,2-Difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid has been investigated for its role in the synthesis of novel bioactive molecules. Researchers are particularly interested in its application as a precursor for fluoro-containing pharmaceuticals, given the growing demand for fluorinated drugs in treating various diseases. Fluorine atoms are known to improve drug potency, bioavailability, and metabolic stability, making this compound a promising candidate for next-generation therapeutics.

One of the most searched topics related to this compound is its potential use in cancer drug development. The azetidine ring is a common motif in kinase inhibitors, and the difluoro substitution could enhance binding affinity to target proteins. Additionally, the compound's ability to act as a protease inhibitor has sparked interest in its application for antiviral therapies, aligning with the global focus on infectious disease research post-pandemic.

The synthesis of 2,2-Difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid typically involves multi-step organic reactions, including nucleophilic substitution and reduction processes. Its purity and stability are critical factors for researchers, leading to frequent searches for high-purity CAS 2138304-38-6 suppliers and analytical methods for quality control. Advanced techniques like HPLC and NMR spectroscopy are commonly employed to characterize this compound.

From an industrial perspective, the demand for fluorinated building blocks like this compound is rising due to their importance in developing agrochemicals and materials science applications. Its unique structural features make it suitable for creating pesticide intermediates with improved environmental profiles, addressing the growing need for sustainable crop protection solutions.

Storage and handling of 2,2-Difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid require standard laboratory precautions. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended when working with this chemical. Researchers often search for safety data sheets and storage conditions for CAS 2138304-38-6 to ensure compliance with laboratory safety protocols.

The market outlook for 2,2-Difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid appears promising, with increasing interest from both academic and industrial sectors. As pharmaceutical companies continue to explore fluorine-containing drug candidates, the demand for specialized intermediates like this compound is expected to grow. Current research trends focus on optimizing its synthetic routes and exploring novel derivatives with enhanced biological activities.

For researchers working with CAS 2138304-38-6, understanding its spectroscopic properties is essential. The compound exhibits characteristic peaks in NMR spectra and specific fragmentation patterns in mass spectrometry, which are valuable for identification and purity assessment. These analytical aspects are frequently searched topics among chemists working with this material.

In conclusion, 2,2-Difluoro-3-[3-(1-hydroxyethyl)azetidin-1-yl]propanoic acid represents an important fluorinated compound with diverse applications in medicinal chemistry and material science. Its unique structural features and potential biological activities make it a subject of ongoing research, particularly in the development of targeted therapies and specialty chemicals. As synthetic methodologies advance and new applications emerge, this compound is likely to play an increasingly significant role in scientific innovation.

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